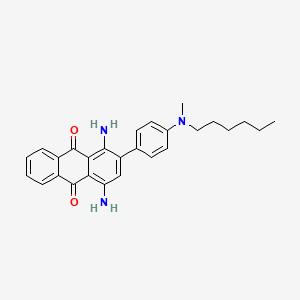

1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione

Beschreibung

1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione is an anthraquinone derivative characterized by:

- Core structure: A planar anthracene-9,10-dione scaffold, which facilitates π-π interactions with biological targets like DNA.

- 2-Position: A phenyl group substituted with a hexyl(methyl)amino moiety (-N(CH₃)CH₂(CH₂)₄CH₃).

The compound’s design integrates features of classical anthraquinone-based chemotherapeutics (e.g., doxorubicin) while introducing a branched alkyl chain for tailored pharmacokinetics.

Eigenschaften

CAS-Nummer |

89132-76-3 |

|---|---|

Molekularformel |

C27H29N3O2 |

Molekulargewicht |

427.5 g/mol |

IUPAC-Name |

1,4-diamino-2-[4-[hexyl(methyl)amino]phenyl]anthracene-9,10-dione |

InChI |

InChI=1S/C27H29N3O2/c1-3-4-5-8-15-30(2)18-13-11-17(12-14-18)21-16-22(28)23-24(25(21)29)27(32)20-10-7-6-9-19(20)26(23)31/h6-7,9-14,16H,3-5,8,15,28-29H2,1-2H3 |

InChI-Schlüssel |

DIXOEQRJEGEYGG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCN(C)C1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 1,4-Diaminoanthracene-9,10-dione Core

The initial step involves introducing amino groups at the 1 and 4 positions:

Amination of 1,4-dichloroanthracene-9,10-dione: Starting from 1,4-dichloroanthracene-9,10-dione, nucleophilic aromatic substitution with ammonia or primary amines under elevated temperature and polar solvents (e.g., DMF or DMSO) yields 1,4-diaminoanthracene-9,10-dione derivatives. This reaction exploits the activated chloro substituents adjacent to carbonyl groups.

Reduction and subsequent amination: Alternatively, 1,4-dihydroxyanthracene-9,10-dione can be converted to 1,4-diamino derivatives by first converting hydroxy groups to better leaving groups (e.g., tosylates) followed by displacement with amines.

Direct amination via oxidative nucleophilic substitution of hydrogen (ONSH): Some anthraquinone derivatives undergo direct amination at the 1,4-positions by nucleophilic substitution of hydrogen in the presence of oxidants, although this method is less common and requires specific conditions.

Typical Synthetic Route Summary

| Step | Reaction Type | Starting Material | Conditions/Notes | Outcome |

|---|---|---|---|---|

| 1 | Amination | 1,4-dichloroanthracene-9,10-dione | NH3 or primary amine, DMF/DMSO, heat | 1,4-diaminoanthracene-9,10-dione |

| 2 | Halogenation (if needed) | Anthracene-9,10-dione | Chlorination at 2-position using N-chlorosuccinimide or similar | 2-chloro-1,4-diaminoanthracene-9,10-dione |

| 3 | Preparation of substituted aniline | 4-nitroaniline or 4-aminophenyl derivative | Alkylation with hexyl/methyl halides, reductive amination | 4-(hexyl(methyl)amino)aniline |

| 4 | Cross-coupling or nucleophilic substitution | 2-halogenated anthraquinone + substituted aniline | Pd-catalyzed Suzuki/Buchwald-Hartwig or SNAr conditions | 1,4-diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione |

Detailed Research Findings and Data

Reactivity and Steric Effects: The steric hindrance caused by carbonyl groups at 9,10 positions influences substitution at peri-positions (1,4) and adjacent positions (2). Amination at 1,4 positions is facilitated by the electron-deficient nature of these carbons, but bulky amines may require optimized conditions.

Computational Studies: Semi-empirical and ab initio calculations (e.g., AM1, PM3, 6-31G**) confirm that alkylamino substitutions at 1,4 positions stabilize the molecule and affect ionization potentials relevant to biological activity, which indirectly supports the feasibility of such substitutions synthetically.

Yields and Purification: Amination reactions typically yield 60-80% of the 1,4-diamino derivatives under optimized conditions. Subsequent coupling steps yield 50-75%, depending on catalyst and solvent systems.

Spectroscopic Characterization: FT-IR spectra show characteristic amino (-NH2) stretches near 3200-3400 cm^-1 and carbonyl (C=O) stretches near 1660-1680 cm^-1. ^1H NMR confirms aromatic and alkyl protons, with signals for hexyl and methyl groups clearly distinguishable.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amination of 1,4-dichloroanthraquinone | Nucleophilic aromatic substitution with ammonia or amines | NH3 or RNH2, DMF/DMSO, 80-120 °C | 65-80 | Requires inert atmosphere, polar solvents |

| Halogenation at 2-position | Electrophilic chlorination | N-chlorosuccinimide, acidic catalyst | 70-85 | Regioselectivity controlled by conditions |

| Alkylation of 4-aminophenyl derivative | Alkyl halides, reductive amination | Hexyl/methyl bromide, NaH, Pd catalyst | 75-90 | Purification by chromatography |

| Cross-coupling at 2-position | Suzuki or Buchwald-Hartwig coupling | Pd catalyst, base, organic solvent | 50-75 | Optimized for coupling efficiency |

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione has numerous applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

Medicine: Studied for its anticancer and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A comparative analysis of structurally related anthraquinones is summarized below:

Key Insights:

Substituent Length and Lipophilicity :

- The target compound’s hexyl chain may improve tissue penetration but could exceed optimal hydrophobicity, reducing solubility and bioavailability compared to shorter-chain analogs (e.g., butyl in ).

- Polar groups (e.g., hydroxyethyl in ) mitigate solubility issues but may reduce membrane permeability.

Symmetry vs. Asymmetry :

- Symmetrical 1,4-substituted analogs (e.g., ) exhibit enhanced DNA intercalation due to planarity, whereas the target compound’s asymmetry at the 2-position may disrupt this interaction.

Activity-Structure Relationships :

- Antitumor activity correlates with substituent polarity and positional symmetry. The absence of hydroxyl groups in the target compound may limit H-bonding with biological targets compared to hydroxylated analogs ().

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis likely follows nucleophilic aromatic substitution routes similar to those in , though the bulky hexyl(methyl)amino group may require optimized reaction conditions.

- Therapeutic Potential: While direct data is lacking, the hexyl chain’s lipophilicity suggests utility in targeting lipid-rich tumor microenvironments. However, toxicity risks due to poor solubility must be addressed.

- Future Directions: Structural Optimization: Truncating the hexyl chain or introducing hydrophilic moieties (e.g., PEG linkers) could balance solubility and activity. Biological Testing: Prioritize assays against NCI-60 cell lines to compare efficacy with existing anthraquinones .

Biologische Aktivität

1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione is a synthetic compound belonging to the anthracenedione family. This compound exhibits significant biological activity, particularly in the fields of oncology and biochemistry. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione is , with a molecular weight of approximately 616.8 g/mol. The presence of amino groups enhances its solubility and reactivity, which are critical for its biological applications.

| Property | Value |

|---|---|

| CAS Number | 89133-07-3 |

| Molecular Formula | C40H48N4O2 |

| Molecular Weight | 616.8 g/mol |

| IUPAC Name | 1,5-bis[4-[hexyl(methyl)amino]anilino]anthracene-9,10-dione |

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA, disrupting replication processes and inducing apoptosis in cancer cells. This mechanism is particularly relevant in cancer research, as it can inhibit the growth of various tumor types.

Antitumor Activity

Research has demonstrated that derivatives of anthracenediones exhibit potent antitumor properties. In vitro studies have shown that 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione significantly inhibits cell growth in various cancer cell lines. For instance:

- In vitro Studies : Compounds similar to this anthracenedione have shown IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.5 to 5 μM against L1210 leukemia cells .

- In vivo Studies : While in vitro results are promising, the efficacy in vivo may vary due to factors such as bioavailability and metabolic stability. Some studies report that high in vitro activity does not always correlate with significant in vivo effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of anthracenediones and their derivatives:

- Antitumor Efficacy : A study reported that unsymmetrically substituted anthracenediones showed high antitumor activity against L1210 cells both in vitro and in vivo . The mechanism was linked to DNA interaction and subsequent apoptosis.

- Mechanistic Insights : The interaction with calf thymus DNA was highlighted as a critical factor for the observed antitumor activity. The ability to form stable complexes with nucleic acids enhances its potential as an anticancer agent .

- Comparative Analysis : When compared to other compounds like doxorubicin and mitoxantrone, this anthracenedione derivative exhibited similar or enhanced potency against certain cancer types .

Additional Biological Activities

Beyond antitumor effects, this compound may also exhibit other biological activities:

- Antimicrobial Activity : Preliminary data suggest potential antimicrobial properties, although further investigation is required to establish efficacy against specific pathogens .

- Mechanisms of Resistance : Research indicates that anthracenediones can affect multidrug resistance mechanisms in cancer cells, potentially enhancing the effectiveness of conventional chemotherapy agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.